2-(Benzyloxy)-5-fluoroaniline
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Overview
Description
2-(Benzyloxy)-5-fluoroaniline is an organic compound that features a benzyl ether group and a fluorine atom attached to an aniline ring
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These enzymes play crucial roles in inflammatory responses and cellular growth, respectively .
Mode of Action
This can result in changes in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
Based on its potential targets, it could influence pathways related to inflammation and cellular growth
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, with metabolism often occurring in the liver . The bioavailability of the compound would be influenced by these factors.
Result of Action
Based on its potential targets, it could have effects on cellular growth and inflammatory responses
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-5-fluoroaniline. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . Additionally, the physiological environment within the body, such as the presence of other metabolites and the state of the immune system, can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Benzyloxy)-5-fluoroaniline are largely determined by its interactions with various biomolecules. While specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature, it is known that aniline derivatives can participate in a variety of biochemical reactions . For instance, they can undergo oxidation, reduction, and hydrolysis reactions, which are common in phase I metabolism . These reactions can alter the chemical structure of this compound, potentially influencing its interactions with biomolecules and its role in biochemical reactions.
Cellular Effects
The cellular effects of this compound are currently not well-documented. It is known that aniline derivatives can influence cell function in various ways. For example, they can interact with cellular signaling pathways, influence gene expression, and affect cellular metabolism . The specific effects of this compound on cells would likely depend on its biochemical properties and the nature of its interactions with cellular components.
Molecular Mechanism
Based on its chemical structure, it can be hypothesized that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to various factors, such as changes in environmental conditions, metabolic processes, and cellular responses .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. It is generally known that the effects of chemical compounds can vary with dosage, with potential threshold effects observed at certain dosages and toxic or adverse effects possible at high doses .
Metabolic Pathways
Aniline derivatives are known to undergo phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions . These reactions can lead to the formation of metabolites that may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
Transport and Distribution
It is known that drug transporters, which are protein pumps, play a crucial role in the transport and distribution of drugs and other molecules across membranes .
Subcellular Localization
The subcellular localization of a compound can influence its activity or function, and can be directed by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Benzylation: The amino group is then protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Deprotection: Finally, the benzyl group is removed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding anilines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
- 2-(Benzyloxy)-4-fluoroaniline
- 2-(Benzyloxy)-6-fluoroaniline
- 2-(Benzyloxy)-5-chloroaniline
Comparison: 2-(Benzyloxy)-5-fluoroaniline is unique due to the specific positioning of the fluorine atom, which significantly influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
5-fluoro-2-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHRZIRARORAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937596-55-9 |
Source
|
Record name | 2-(benzyloxy)-5-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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